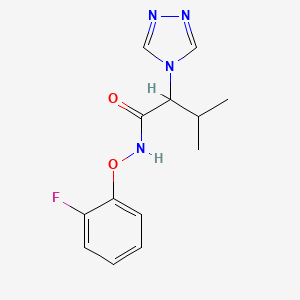
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Applications De Recherche Scientifique
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide involves inhibition of fungal and bacterial cell wall synthesis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide in lab experiments is its potential as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Orientations Futures
There are several future directions for research on N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of fungal and bacterial infections, cancer, and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as it has been found to have good solubility and permeability. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been synthesized using various methods. One method involves the reaction of 2-fluorophenol with 3-methyl-2-bromo-1-propene in the presence of a base to form 2-(2-fluorophenoxy)-3-methyl-1-propene. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Propriétés
IUPAC Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-9(2)12(18-7-15-16-8-18)13(19)17-20-11-6-4-3-5-10(11)14/h3-9,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMUKCGDBUAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC1=CC=CC=C1F)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)
![3,5-dichloro-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]benzamide](/img/structure/B7437201.png)
![1-[[3-(3-Fluoro-4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylimidazolidine-2,4-dione](/img/structure/B7437212.png)
![N-[[1-(2,2-difluorocyclopropyl)pyrazol-4-yl]methyl]-4-(1,3-oxazol-5-yl)aniline](/img/structure/B7437220.png)
![(5-Chloro-4-hydroxy-2-methylphenyl)-[2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437225.png)
![N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide](/img/structure/B7437227.png)
![N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine](/img/structure/B7437232.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437243.png)
![N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-2,3,3,3-tetrafluoropropanamide](/img/structure/B7437249.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)

![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)